molecular formula C7H5ClN2O B6229882 6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine CAS No. 58315-18-7

6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine

Cat. No.: B6229882
CAS No.: 58315-18-7
M. Wt: 168.58 g/mol
InChI Key: GCSRGLDJYXQOSI-UHFFFAOYSA-N
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Description

6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C7H5ClN2O. It is characterized by a fused ring system containing both oxazole and pyridine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to yield the desired oxazole-pyridine compound . The reaction conditions often include the use of dehydrating agents and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole-pyridine derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring system .

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-methylisoxazolo[4,5-c]pyridine
  • 6-chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyridine
  • 6-chloro-3-methyl-[1,2,4]triazolo[1,5-c]pyridine

Uniqueness

6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine is unique due to its specific ring structure, which combines the properties of both oxazole and pyridine rings. This unique structure imparts distinct electronic and steric characteristics, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

58315-18-7

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C7H5ClN2O/c1-4-5-3-9-7(8)2-6(5)11-10-4/h2-3H,1H3

InChI Key

GCSRGLDJYXQOSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=CC(=NC=C12)Cl

Purity

95

Origin of Product

United States

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